molecular formula C11H13IN4O2 B13399923 7-Deaza-7-Iodo-2',3'-dideoxyadenosine

7-Deaza-7-Iodo-2',3'-dideoxyadenosine

Cat. No.: B13399923
M. Wt: 360.15 g/mol
InChI Key: OEZWDZXBBPSXGY-UHFFFAOYSA-N
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Description

7-Deaza-7-Iodo-2’,3’-dideoxyadenosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which include the substitution of iodine at the 7th position and the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. These modifications confer distinct chemical and biological properties, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-7-Iodo-2’,3’-dideoxyadenosine typically involves the iodination of 7-deaza-2’,3’-dideoxyadenosine. One common method includes the reaction of 2’-deoxyadenosine with iodine in the presence of an activator such as sodium hypochlorite . The reaction conditions are carefully controlled to ensure the selective iodination at the 7th position without affecting other functional groups.

Industrial Production Methods

While specific industrial production methods for 7-Deaza-7-Iodo-2’,3’-dideoxyadenosine are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-7-Iodo-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with azides can yield azido derivatives, which are useful in click chemistry applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Deaza-7-Iodo-2’,3’-dideoxyadenosine is unique due to its combination of deaza modification, iodine substitution, and the absence of hydroxyl groups at the 2’ and 3’ positions. These features confer distinct chemical reactivity and biological activity, making it a versatile tool in various scientific applications .

Properties

IUPAC Name

[5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZWDZXBBPSXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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